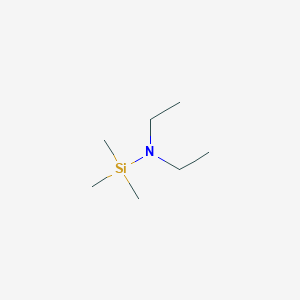
N,N-Diethyl-1,1,1-trimethylsilylamine
Cat. No. B124409
Key on ui cas rn:
996-50-9
M. Wt: 145.32 g/mol
InChI Key: JOOMLFKONHCLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04120856
Procedure details


a dry 1-l. four-necked round-bottomed flask is equipped with a thermometer (-100° to 50°), a solid carbon dioxide-cooled reflux condenser (protected from the atmosphere through a drying tube), a gas inlet tube above the liquid level, and a magnetic stirrer. The apparatus is flushed with dry nitrogen, and 300 ml of trichlorofluoromethane is added to the flask. As the nitrogen atmosphere is maintained, the trichlorofluoromethane is cooled to -70° by means of a solid carbon dioxide-acetone bath and 119 g (1.1 mole) of sulfur tetrafluoride is added from a cylinder through the gas inlet tube. The gas inlet tube is then replaced with a 250-ml pressure-equalized dropping funnel charged with a solution of 145 g (1 mole) of N,N-diethylaminotrimethylsilane in 90 ml trichlorofluoromethane. This solution is added dropwise, with stirring, to the sulfur tetrafluoride solution at a rate slow enough to keep the temperature of the reaction mixture below -60° (about 40 minutes). The cooling bath is removed, and the reaction mixture is allowed to warm spontaneously to room temperature. The condenser is replaced with a simple distillation head, and the solvent (bp 24°) and by-product fluorotrimethylsilane (bp 17°) are distilled off into a well cooled receiver by warming the reaction mixture gently to 45° by means of a heating mantle. The yellow to dark brown residual liquid is transferred and distilled at reduced pressure through a spinning band column to give 129-145 g (80-90%) of diethylaminosulfur trifluoride as a light yellow liquid, bp 46-47 (10 mm).
[Compound]
Name
1-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Yield
80%
Identifiers


|
REACTION_CXSMILES
|
C(=O)=O.[S:4]([F:8])(F)([F:6])[F:5].[CH2:9]([N:11]([Si](C)(C)C)[CH2:12][CH3:13])[CH3:10]>ClC(Cl)(Cl)F>[CH2:9]([N:11]([S:4]([F:8])([F:6])[F:5])[CH2:12][CH3:13])[CH3:10]
|
Inputs


Step One
[Compound]
|
Name
|
1-l
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
119 g
|
|
Type
|
reactant
|
|
Smiles
|
S(F)(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
145 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(F)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(F)(F)(F)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
four-necked round-bottomed flask is equipped with a thermometer (-100° to 50°)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
protected from the atmosphere through a drying tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The apparatus is flushed with dry nitrogen, and 300 ml of trichlorofluoromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
As the nitrogen atmosphere is maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the trichlorofluoromethane is cooled to -70° by means of a solid carbon dioxide-acetone bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution is added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature of the reaction mixture below -60° (about 40 minutes)
|
|
Duration
|
40 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath is removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent (bp 24°) and by-product fluorotrimethylsilane (bp 17°) are distilled off into a well cooled receiver
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by warming the reaction mixture gently to 45° by means of a heating mantle
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled at reduced pressure through a spinning band column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CC)S(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 137 (± 8) g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
